

Frentizole early clinical applications

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Frentizole

CAS No.: 26130-02-9

Cat. No.: S528488

Get Quote

Early Immunosuppressive Applications

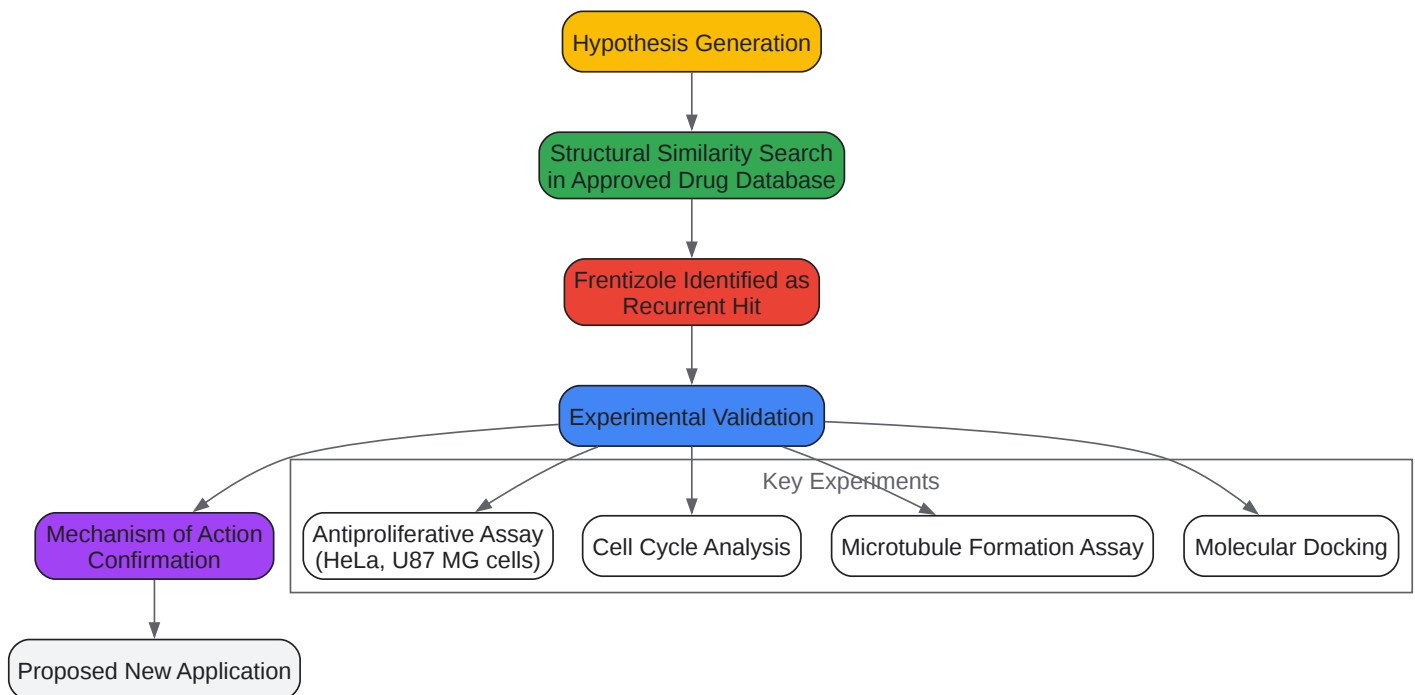
The early clinical investigations of **frentizole** focused on its ability to modulate the immune system. The table below summarizes its known and investigated early uses.

Application / Use	Reported Effect or Outcome	Context and Evidence
Rheumatoid Arthritis & Systemic Lupus Erythematosus (SLE) [1]	Studied for disease-related application	Clinical studies in humans (specific outcomes not detailed in available search results)
General Immunosuppression [1] [2]	Inhibition of lymphocyte/blastogenic response	<i>In vitro</i> studies; used as an immunosuppressant
Lifespan Extension in NZB/NZW Mice (autoimmune disease model) [1]	High dose (79.9 mg/kg/day): avg. lifespan ↑ ~61 weeks vs. 38 weeks (control)	<i>In vivo</i> study (52 weeks); suppressed leukocyte counts

Recent Discovery: Antitumor Activity via Tubulin Inhibition

A 2023 study revealed a previously unknown mechanism of action for **frentizole**, positioning it as a strong candidate for **drug repurposing in oncology**, particularly for cancers like glioblastoma [3] [4].

The logical workflow below summarizes how this new application was identified and validated.



[Click to download full resolution via product page](#)

Experimental Validation and Data

The following table summarizes the key experimental findings that confirm **frentizole**'s antitumor activity and its mechanism of action.

Assay Type	Experimental Model / System	Key Findings and Quantitative Results
Antiproliferative Activity [3]	HeLa tumor cells, U87 MG glioblastoma cells	Frentizole & select analogs showed antiproliferative activity.
Cell Cycle Analysis [3]	HeLa cells	Arrest at the G2/M phases of the cell cycle.
Microtubule Formation Assay [3]	Cellular imaging	Inhibition of microtubule formation within cells.
Molecular Docking [3]	Computational model of tubulin	Docking studies suggest binding at the colchicine site.
Cytotoxicity [1]	CHO-K1 cells (MTT & LDH assays)	IC ₅₀ = 31 μM (MTT assay); IC ₅₀ = 46 μM (LDH assay).

Methodology for Key Experiments

For researchers aiming to validate or build upon these findings, here are the core methodologies as described in the literature.

- **Antiproliferative Assay (Cell Viability):** The antiproliferative activity of **frentizole** and its analogs was assessed against HeLa tumor cells. The reduction in cell viability after compound treatment was measured using established colorimetric or fluorometric methods (e.g., MTT or similar assays) to determine IC₅₀ values [3].
- **Cell Cycle Analysis:** To determine the phase of cell cycle arrest, researchers typically treat asynchronous HeLa cells with the test compound for a specific duration (e.g., 24 hours). The cells are then fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. The DNA content histogram reveals the proportion of cells in the G1, S, and G2/M phases [3].
- **Microtubule Visualization (Immunofluorescence):** To observe the effect on the cellular microtubule network, cells (such as HeLa) are grown on coverslips and treated with the compound. After treatment, cells are fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescent secondary antibody. The cells are then visualized using a fluorescence or confocal microscope. A disrupted or absent microtubule network in treated cells compared to control indicates tubulin inhibition [3].

- **Molecular Docking:** Docking studies are performed to predict the binding mode of **frentizole** to tubulin. The crystal structure of tubulin in complex with a known colchicine-site ligand (e.g., DAMA-colchicine, PDB ID: 4O2B) is typically used. The ligand and water molecules are removed, hydrogen atoms are added, and the protein structure is prepared for docking. **Frentizole** is then docked into the colchicine-binding site using docking software (e.g., AutoDock Vina, Glide). The resulting poses are analyzed for binding interactions and compared to known ligands [3].

Conclusion for Researchers

The journey of **frentizole** from an immunosuppressive agent to a potential anticancer drug highlights the power of modern drug repurposing strategies. The discovery, driven by a **structural similarity search** rather than the more common target-based approach, underscores the value of exploring diverse hypothesis-generation methods [3]. The experimental data convincingly show that **frentizole** exerts its antitumor effect by inhibiting tubulin polymerization, leading to cell cycle arrest and inhibited cancer cell proliferation [3] [4].

This new application is particularly promising because **frentizole**, as an already **FDA-approved drug**, comes with a known **nontoxic profile**, potentially offering a new therapeutic option with fewer side effects than traditional antimitotic drugs [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Frentizole | A β -ABAD Inhibitor [medchemexpress.com]
2. The immunomodulatory action of frentizole, a novel ... [sciencedirect.com]
3. Frentizole, a Nontoxic Immunosuppressive Drug, and Its ... [pmc.ncbi.nlm.nih.gov]
4. Frentizole, a Nontoxic Immunosuppressive Drug, and Its ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Frentizole early clinical applications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528488#frentizole-early-clinical-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com